molecular formula C7H12BrNO2 B014660 Guvacoline Hydrobromide CAS No. 17210-51-4

Guvacoline Hydrobromide

Cat. No.: B014660
CAS No.: 17210-51-4
M. Wt: 222.08 g/mol
InChI Key: DOXOETUWVNVADB-UHFFFAOYSA-N
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Description

Guvacoline hydrobromide is a natural alkaloid found in the areca nut, which is the fruit of the areca palm. It is a muscarinic receptor agonist, meaning it can activate muscarinic receptors in the body. This compound is structurally related to arecoline, another alkaloid found in the areca nut, but it has a significantly reduced potency compared to arecoline .

Mechanism of Action

Target of Action

Guvacoline Hydrobromide, a natural alkaloid found in areca nuts , primarily targets atrial and ileal muscarinic receptors . It also binds selectively to presynaptic GABA reuptake transporters . These targets play a crucial role in the regulation of neurotransmission in the nervous system.

Mode of Action

This compound acts as a full agonist of atrial and ileal muscarinic receptors . It binds selectively to presynaptic GABA reuptake transporters and prevents the reuptake of GABA . It has no significant affinity for gaba postsynaptic receptors .

Biochemical Pathways

The exact biochemical pathways affected by this compound are still under investigation . It is known that the compound’s interaction with gaba reuptake transporters can influence gabaergic neurotransmission .

Pharmacokinetics

Its solubility in dmso and dmf has been reported , which could potentially impact its bioavailability.

Result of Action

In human buccal epithelial cells, this compound has been observed to significantly decrease the colony-formation efficiency in a dose-dependent manner . It can also dose-dependently reduce the amount of total free low-molecular-weight thiols and increase the number of single-strand breaks .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of calcium hydroxide can favor the hydrolyzation of guvacoline . Additionally, the alkaloid content of areca chewable products, which contain this compound, can vary significantly depending on the geographical region .

Biochemical Analysis

Biochemical Properties

Guvacoline Hydrobromide acts as a full agonist of muscarinic acetylcholine receptors (mAChRs), particularly in atrial and ileal tissues . It interacts with these receptors by mimicking the action of acetylcholine, leading to the activation of downstream signaling pathways. The compound’s interaction with mAChRs involves binding to the receptor’s active site, inducing a conformational change that triggers intracellular responses. This interaction is crucial for understanding the compound’s role in modulating physiological processes.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In human buccal epithelial cells, it has been shown to decrease colony-formation efficiency in a dose-dependent manner . Additionally, it induces cytotoxicity and apoptosis in endothelial cells, leading to cell cycle arrest at the G2/M phase . These effects highlight the compound’s potential impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to muscarinic acetylcholine receptors, specifically mAChRs . This binding inhibits the reuptake of acetylcholine, thereby prolonging its action at the synapse. The compound’s agonistic activity leads to the activation of G-protein coupled receptors, which in turn activate various intracellular signaling cascades. These cascades can result in changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained cytotoxicity and apoptosis in certain cell types . Additionally, the compound’s stability under different storage conditions is essential for maintaining its efficacy in experimental setups .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Higher doses of the compound have been associated with increased cytotoxicity and adverse effects . In Swiss albino mice, for instance, the compound exhibited weak chromosome-breaking effects in a dose-response manner . These findings underscore the importance of determining the optimal dosage to balance efficacy and safety in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The principal pathways of metabolism include mercapturic acid formation, carboxylic acid reduction, and de-esterification . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential interactions with other biomolecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in different tissues are influenced by these interactions, which are essential for its biological activity and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with muscarinic receptors on the cell membrane . This localization is critical for its ability to modulate receptor activity and initiate intracellular signaling pathways. Additionally, post-translational modifications and targeting signals may influence its distribution within specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Guvacoline hydrobromide can be synthesized through the esterification of 1,2,5,6-tetrahydro-3-pyridinecarboxylic acid with methanol, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction typically requires an acidic catalyst and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization to achieve high purity levels, typically greater than 98% .

Chemical Reactions Analysis

Types of Reactions

Guvacoline hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Calcium hydroxide is commonly used for hydrolysis reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products

Properties

IUPAC Name

methyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.BrH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXOETUWVNVADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCNC1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574157
Record name Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17210-51-4
Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, methyl ester, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17210-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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